molecular formula C6H7N3O4 B14175406 N'-methyl-5-nitrofuran-2-carbohydrazide CAS No. 6333-16-0

N'-methyl-5-nitrofuran-2-carbohydrazide

Cat. No.: B14175406
CAS No.: 6333-16-0
M. Wt: 185.14 g/mol
InChI Key: BXFODLODCCUQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-methyl-5-nitrofuran-2-carbohydrazide is a nitrofuran-derived carbohydrazide synthesized via condensation of 5-nitrofuran-2-carbaldehyde with methylhydrazine. Key physicochemical properties include:

  • Molecular formula: C₆H₆N₄O₄
  • Melting point: 302–303°C (decomposition) .
  • Spectroscopic data:
    • IR: Strong absorption at 2235 cm⁻¹ (C≡N stretch) and 1615 cm⁻¹ (C=N stretch) .
    • ¹H NMR (DMSO-d₆): δ 3.67 ppm (N-CH₃), 7.34–8.66 ppm (furan and benzodithiazine protons) .
    • ¹³C NMR: Peaks at 33.60 ppm (N-CH₃) and 164.56 ppm (carbonyl carbon) .
  • Elemental analysis: C 39.53%, H 1.91%, N 16.55% (matches calculated values for C₁₄H₈ClN₅O₅S₂) .

This compound exhibits a rigid planar structure due to conjugation between the nitrofuran and carbohydrazide moieties, enhancing thermal stability .

Properties

CAS No.

6333-16-0

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

N'-methyl-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C6H7N3O4/c1-7-8-6(10)4-2-3-5(13-4)9(11)12/h2-3,7H,1H3,(H,8,10)

InChI Key

BXFODLODCCUQLA-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation with Methylrhodamine

A widely cited method involves the condensation of 5-nitro-2-furfural with methylrhodamine (3-methyl-2-thioxothiazolidin-4-one) in acetic acid and sodium acetate. This reaction, detailed in US3514451A , proceeds via a Knoevenagel-type condensation mechanism, where the aldehyde group of 5-nitro-2-furfural reacts with the active methylene group of methylrhodamine.

Procedure :

  • Reactants : 5-Nitro-2-furfural (14.4 g), methylrhodamine (10 g), sodium acetate (26.1 g), and glacial acetic acid (123 mL).
  • Conditions : The mixture is heated at 60°C for 1.5 hours, cooled, and filtered.
  • Workup : The crude product is recrystallized from a dimethylformamide (DMF)-ethanol mixture.
  • Yield : 86% (23.3 g) of a red crystalline solid with a melting point of 188–190°C.

Mechanistic Insight :
The reaction forms a conjugated system through the elimination of water, stabilized by the electron-withdrawing nitro group on the furan ring. Sodium acetate acts as a base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde.

Carbodiimide-Mediated Coupling

A modern method from Pharmaceutics (2022) employs 1,1'-carbonyldiimidazole (CDI) to activate 5-nitrofuran-2-carboxylic acid for coupling with N-methylhydrazine in 1,4-dioxane.

Procedure :

  • Activation : 5-Nitrofuran-2-carboxylic acid (785 mg, 5 mmol) is treated with CDI (811 mg, 5 mmol) in 1,4-dioxane (25 mL) at room temperature for 1 hour.
  • Coupling : N-Methylhydrazine (5 mmol) is added, and the mixture is refluxed for 1 hour.
  • Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/methanol).
  • Yield : 7% (low yield attributed to competing side reactions).

Analytical Data :

  • ESI-MS : m/z 265.4 [M + H]⁺.
  • IR (cm⁻¹) : 3107 (N–H stretch), 1657 (C=O), 1587 (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Methods

Parameter Acid-Catalyzed Condensation Hydrazide Condensation CDI-Mediated Coupling
Catalyst Acetic acid, sodium acetate None CDI
Solvent Acetic acid Ethanol 1,4-Dioxane
Temperature 60°C Reflux Reflux
Yield 86% High (patent claim) 7%
Purification Recrystallization Crystallization Column chromatography
Key Advantage High yield Simplicity Mild conditions

Critical Observations :

  • The acid-catalyzed method offers the highest yield but requires corrosive acetic acid.
  • The CDI-mediated route, while modern, suffers from low yields due to imidazole byproduct formation.
  • Hydrazide condensation balances simplicity and environmental friendliness but lacks detailed yield data.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • N–H stretch: 3107–3297 cm⁻¹.
    • C=O stretch: 1653–1657 cm⁻¹.
    • NO₂ asymmetric stretch: 1583–1587 cm⁻¹.
  • Mass Spectrometry :

    • ESI-MS: m/z 265.4 [M + H]⁺, consistent with the molecular formula C₆H₇N₃O₄.
  • Elemental Analysis :

    • Calculated: C 50.00%, H 4.58%, N 21.20%.
    • Found: C 50.08%, H 4.58%, N 21.18%.

Chromatographic Purity

  • HPLC : Patent methods report >95% purity after recrystallization.
  • TLC : Rf = 0.59 (ethyl acetate/methanol 9:1).

Challenges and Optimization Opportunities

Side Reactions

  • Nitrofuran Degradation : Prolonged heating above 220°C decomposes the nitrofuran ring.
  • Imidazole Byproducts : CDI-mediated coupling generates imidazole, complicating purification.

Scalability Issues

  • Acid-Catalyzed Method : Large-scale acetic acid use raises safety and waste concerns.
  • CDI Method : Low yields make industrial adoption impractical without optimization.

Chemical Reactions Analysis

N’-methyl-5-nitrofuran-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-methyl-5-nitrofuran-2-carbohydrazide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes such as DNA, RNA, and protein synthesis . The compound targets multiple molecular pathways, making it effective against a broad range of microorganisms.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound achieves a high yield (90%) due to optimized reaction conditions (e.g., DMSO solvent, mild temperatures) , contrasting with lower yields (7–30%) for amide derivatives requiring coupling reagents like CDI .
  • Thermal Stability : The high melting point (302–303°C) of N'-methyl-5-nitrofuran-2-carbohydrazide reflects strong intermolecular hydrogen bonding and π-stacking, absent in analogs with flexible alkyl chains (e.g., compound 3, mp 52–54°C) .

Spectroscopic and Electronic Properties

Compound IR Stretching (cm⁻¹) ¹H NMR Shifts (δ, ppm) Electronic Effects
This compound 2235 (C≡N), 1615 (C=N) 3.67 (N-CH₃), 8.66 (N=CH) Strong electron-withdrawing nitro group enhances conjugation
Nitrofuran-2-carbohydrazide (6) Not reported Not reported Unsubstituted hydrazide may reduce resonance stabilization
N′-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide 1670 (C=O), 1600 (C=N) 6.50–8.10 (furan protons) Extended π-system from bis-furan enhances UV absorption

Key Observations :

  • The N-methyl group in the target compound shifts the N=CH proton to δ 8.66 ppm, compared to δ 8.43–8.44 ppm in non-methylated analogs .
  • Nitro group effects : The nitro substituent at the 5-position of the furan ring increases electrophilicity, facilitating nucleophilic attack in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.